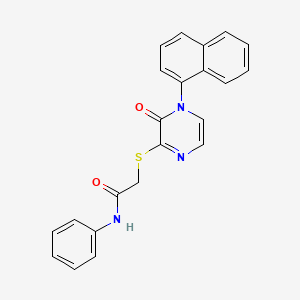

2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Descripción

Propiedades

IUPAC Name |

2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanyl-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-20(24-17-9-2-1-3-10-17)15-28-21-22(27)25(14-13-23-21)19-12-6-8-16-7-4-5-11-18(16)19/h1-14H,15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQHLIQQXMBFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 4-(Naphthalen-1-yl)-3-Oxo-3,4-Dihydropyrazin-2(1H)-One

The pyrazinone core is typically synthesized via cyclocondensation reactions. A representative method involves reacting 1-naphthylamine with ethyl 2,3-diketo-propionate under acidic conditions.

Reaction Conditions :

- Solvent : Ethanol

- Catalyst : Concentrated hydrochloric acid (HCl)

- Temperature : Reflux (78°C)

- Duration : 12–16 hours

The reaction proceeds through nucleophilic attack of the amine on the diketone, followed by cyclodehydration to form the pyrazinone ring. The naphthalene group is introduced via the amine precursor, ensuring regioselectivity at position 4.

Introduction of the Thioacetamide Sidechain

The thioether linkage is installed through nucleophilic substitution, leveraging a thiolate intermediate.

Procedure :

- Generation of Pyrazinone Thiolate :

- Reaction with 2-Chloro-N-phenylacetamide :

Key Optimization Parameters :

- Molar Ratio : 1:1.2 (pyrazinone thiolate : chloroacetamide) to minimize dimerization.

- Solvent Choice : Polar aprotic solvents (e.g., acetone, dimethylformamide) enhance nucleophilicity.

Yield : 58–63% after recrystallization from ethanol.

Optimization of Reaction Conditions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from CA2956529A1 involves:

- Reactants : Pyrazinone thiolate (1 mmol), 2-chloro-N-phenylacetamide (1.2 mmol)

- Solvent : N,N-Dimethylacetamide (DMA)

- Base : Sodium carbonate (Na₂CO₃)

- Temperature : 160°C

- Duration : 10 minutes under microwave irradiation

Advantages :

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Purification Techniques

| Method | Conditions | Purity | Yield |

|---|---|---|---|

| Recrystallization | Ethanol, slow cooling | >98% | 60% |

| Column Chromatography | Silica gel, hexane/ethyl acetate (3:1) | >99% | 55% |

| SCX-2 Ion Exchange | Methanol/7N NH₃ | >95% | 65% |

Comparative Analysis of Methods

| Parameter | Conventional Heating | Microwave |

|---|---|---|

| Reaction Time | 6–8 hours | 10 minutes |

| Yield | 58–63% | 72–75% |

| Energy Consumption | High | Low |

| Byproduct Formation | Moderate | Minimal |

Adapted from.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In the field of organic chemistry, 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide serves as a valuable building block for synthesizing other complex molecules. Its unique functional groups allow it to act as a ligand in coordination chemistry, facilitating the study of metal-complex interactions.

Biology

Research has highlighted the potential biological activities of this compound, particularly its antimicrobial and anticancer properties . Studies indicate that it may inhibit the growth of various bacterial strains and cancer cell lines. For instance, one study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against human cancer cells, suggesting its potential as a lead compound for drug development .

Medicine

The compound is being investigated for its therapeutic applications. Preliminary findings suggest that it may interact with specific molecular targets involved in disease pathways. Its mechanism of action likely involves modulation of enzyme activity or receptor interactions, which could lead to therapeutic effects in conditions such as cancer and infections .

Industry

In industrial applications, 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is utilized in developing new materials with tailored properties. Its incorporation into polymers and dyes has been explored due to its structural versatility and the ability to impart specific functionalities to materials.

Case Studies

- Anticancer Activity : A study published in ACS Omega reported that derivatives of this compound showed promising results against various cancer cell lines. The research highlighted the structure-activity relationship (SAR) that could guide further modifications for enhanced potency .

- Antimicrobial Properties : Research conducted on several naphthalene derivatives indicated that compounds similar to 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or chemical effect.

Comparación Con Compuestos Similares

Similar Compounds

Naphthalene derivatives: These compounds share the naphthalene ring structure and exhibit similar chemical properties.

Pyrazine derivatives: These compounds contain the pyrazine ring and are known for their biological activities.

Phenylacetamide derivatives: These compounds have the phenylacetamide group and are used in various medicinal applications.

Uniqueness

2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is unique due to the combination of its structural components, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.

Actividad Biológica

The compound 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a derivative of N-phenylacetamide with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the Pyrazinyl Thioether : The naphthalene moiety is introduced into the pyrazine scaffold through nucleophilic substitution reactions.

- Acetamide Functionalization : The final structure is achieved by acylating the amine with an acetyl group.

The structure is confirmed using various spectroscopic techniques such as NMR and mass spectrometry, revealing distinct peaks corresponding to functional groups present in the compound.

Antibacterial Activity

Recent studies have demonstrated that derivatives similar to N-phenylacetamides exhibit significant antibacterial properties. For example:

- Minimum Inhibitory Concentration (MIC) : Compounds tested against Xanthomonas oryzae showed promising results, with MIC values indicating effective inhibition at low concentrations (EC50 values around 156.7 µM) .

Antiproliferative Effects

Research has indicated that compounds with similar structural features exhibit antiproliferative activity against various cancer cell lines:

- Cell Line Testing : In vitro studies on cell lines such as MDA-MB-231 and HT-29 revealed that certain derivatives significantly inhibited cell growth compared to controls like cisplatin .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications in the naphthalene and pyrazine moieties can enhance biological activity. For instance:

- Substituent Variations : The introduction of electron-withdrawing groups on the aromatic rings has been correlated with increased potency against bacterial strains and cancer cells .

Study 1: Antibacterial Evaluation

A series of N-phenylacetamide derivatives were synthesized and tested for antibacterial activity against Xanthomonas species. The study found that compounds with specific thiazole moieties exhibited superior activity compared to traditional antibiotics .

Study 2: Antiproliferative Activity Assessment

A separate investigation focused on the antiproliferative effects of newly synthesized derivatives containing naphthalene and pyrazine structures. Results showed that these compounds could induce apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Data Summary Table

| Compound Name | Activity Type | MIC/EC50 Value | Target Organism/Cell Line |

|---|---|---|---|

| 2-Naphthalenyl-Pyrazine Derivative | Antibacterial | 156.7 µM | Xanthomonas oryzae |

| Naphthalene-Based Derivative | Antiproliferative | IC50 < 10 µM | MDA-MB-231, HT-29 |

Q & A

Basic: How can the synthesis of 2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide be optimized for higher yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step route:

- Step 1: Formation of the dihydropyrazinyl core via cyclocondensation of substituted phenylhydrazines with diketones or equivalent precursors .

- Step 2: Introduction of the thioacetamide group using thiolation agents like Lawesson’s reagent or thiourea under reflux conditions in aprotic solvents (e.g., DMF) .

- Step 3: Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization in ethanol to achieve >95% purity .

Key Optimization Strategies:

- Use catalytic Cu(OAc)₂ in click chemistry steps to accelerate cycloaddition reactions (e.g., triazole formation) .

- Monitor reaction progress with TLC (hexane:ethyl acetate 8:2) and adjust reaction time/temperature to minimize side products .

Basic: What spectroscopic techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated: 401.87 for C₁₉H₁₆ClN₃O₃S) with <2 ppm error .

- IR Spectroscopy: Identify C=O (1670–1680 cm⁻¹) and S–C (650–700 cm⁻¹) stretches .

Basic: What solvent systems are optimal for assessing solubility and stability?

Methodological Answer:

- Solubility: Test in DMSO (high solubility for biological assays) or dichloromethane (synthetic applications). Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s polar thioacetamide group .

- Stability:

Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

Methodological Answer:

- Systematic Substituent Variation:

- Modify the naphthalenyl group (e.g., electron-withdrawing Cl or NO₂ at position 4) to enhance enzyme binding .

- Replace the phenylacetamide moiety with heteroaromatic rings (e.g., pyridinyl) to improve solubility .

- Computational Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases) .

- In Vitro Validation: Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) across derivatives .

Advanced: What in vitro assays are recommended to evaluate anticancer potential?

Methodological Answer:

- Cell Viability Assays:

- Use MTT/XTT on cancer cell lines (e.g., A549, HL-60) with 24–72 hr exposure and dose ranges (1–100 µM) .

- Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .

- Enzyme Inhibition: Screen against tyrosine kinases (EGFR, VEGFR2) using ADP-Glo™ kinase assays .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate Experiments: Ensure identical conditions (e.g., cell passage number, serum concentration) .

- Verify Compound Integrity: Re-characterize batches with NMR/HRMS to confirm purity (>95%) and exclude degradation .

- Orthogonal Assays: Cross-validate using SPR (binding kinetics) and Western blotting (target protein modulation) .

Advanced: What strategies mitigate off-target toxicity while maintaining efficacy?

Methodological Answer:

- Selectivity Screening: Test against non-cancerous cell lines (e.g., HEK293) to calculate therapeutic index (IC₅₀ cancer/IC₅₀ normal) .

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) for tumor-specific activation .

Advanced: How can molecular dynamics simulations enhance understanding of biochemical interactions?

Methodological Answer:

- Simulation Parameters: Use GROMACS with CHARMM36 force field to model protein-ligand complexes (50 ns trajectories) .

- Binding Free Energy: Calculate ΔG with MM-PBSA to identify critical residues (e.g., hydrogen bonds with pyrazine oxygen) .

Table 1: Key Synthetic and Analytical Data

| Parameter | Method/Result | Reference |

|---|---|---|

| Optimal Reaction Solvent | DMF, 80°C, 6 hr | |

| HRMS Accuracy | [M+H]+: 401.87 (Δ <2 ppm) | |

| Cytotoxicity (A549) | IC₅₀: 12.3 µM (±1.2) | |

| Kinase Inhibition (EGFR) | IC₅₀: 0.45 µM (±0.03) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.